tert-Butyl 2-methyl-6-oxopiperidine-1-carboxylate
Overview
Description
tert-Butyl 2-methyl-6-oxopiperidine-1-carboxylate is a chemical compound with the molecular formula C11H19NO3. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl 2-methyl-6-oxopiperidine-1-carboxylate can be synthesized through various methods. One common approach involves the reaction of 2-methyl-6-oxopiperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The product is then purified using techniques such as distillation or chromatography to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-methyl-6-oxopiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tert-Butyl 2-methyl-6-oxo-1,2,3,4-tetrahydropyridine-1-carboxylate, while reduction may produce tert-Butyl 2-methyl-6-hydroxypiperidine-1-carboxylate .
Scientific Research Applications
tert-Butyl 2-methyl-6-oxopiperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential as a building block for pharmaceutical drugs.
Industry: It is used in the production of fine chemicals and specialty materials
Mechanism of Action
The mechanism of action of tert-Butyl 2-methyl-6-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 2-methyl-5-oxopiperidine-1-carboxylate
- tert-Butyl 2-oxo-1-pyrrolidinecarboxylate
- tert-Butyl 4-oxopiperidine-1-carboxylate
Uniqueness
tert-Butyl 2-methyl-6-oxopiperidine-1-carboxylate is unique due to its specific substitution pattern on the piperidine ring. This structural feature imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Conclusion
This compound is a versatile compound with significant applications in various fields of scientific research. Its unique structure and reactivity make it a valuable tool in organic synthesis, biological studies, and pharmaceutical development.
Properties
IUPAC Name |
tert-butyl 2-methyl-6-oxopiperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-8-6-5-7-9(13)12(8)10(14)15-11(2,3)4/h8H,5-7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAGAVXVWDVQSSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(=O)N1C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60467251 | |
Record name | tert-Butyl 2-methyl-6-oxopiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60467251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
253866-57-8 | |
Record name | tert-Butyl 2-methyl-6-oxopiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60467251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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